(2,3-Dihydrobenzofuran-6-yl)methanol
Overview
Description
(2,3-Dihydrobenzofuran-6-yl)methanol is an organic compound with the molecular formula C9H10O2 It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2,3-Dihydrobenzofuran-6-yl)methanol involves the reduction of methyl 2,3-dihydrobenzofuran-6-carboxylate using lithium aluminium hydride in tetrahydrofuran. The reaction is carried out at 0°C and then allowed to warm to room temperature. The mixture is then treated with a saturated aqueous sodium hydroxide solution, extracted with ethyl acetate, and purified to yield this compound with a high yield of 92% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzofuran-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are typical reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (2,3-Dihydrobenzofuran-6-yl)methanal or (2,3-Dihydrobenzofuran-6-yl)carboxylic acid.
Reduction: Various reduced derivatives of the parent compound.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
(2,3-Dihydrobenzofuran-6-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzofuran-6-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific bioactive derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its wide range of biological activities.
2,3-Dihydrobenzofuran: A closely related compound with similar structural features.
6-Hydroxy-2,3-dihydrobenzofuran: Another derivative with a hydroxyl group at a different position.
Uniqueness
(2,3-Dihydrobenzofuran-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 6-position allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and development .
Biological Activity
(2,3-Dihydrobenzofuran-6-yl)methanol is an organic compound notable for its unique molecular structure, which features a benzofuran moiety with a hydroxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential therapeutic applications.
- Molecular Formula : C_{10}H_{12}O
- Molecular Weight : 150.17 g/mol
- SMILES Notation : OCc1ccc2c(c1)OCC2
The compound's structure allows for various chemical modifications that can enhance its biological activity. The presence of a hydroxyl (-OH) group on the methylene (-CHOH) group is particularly significant for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate the activity of various biological targets, leading to therapeutic effects against different diseases. The exact molecular mechanisms are still under investigation but are believed to involve:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to disease processes.
- Antimicrobial Activity : It exhibits effectiveness against certain bacterial strains, suggesting a role in combating infections.
Antimicrobial Properties
Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 62.5 |
Enterococcus faecalis | 78.12 |
These findings indicate its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
The compound's structural characteristics suggest it may also possess anti-inflammatory properties. Similar compounds in the benzofuran class have been reported to exhibit such effects, making this compound a candidate for further research in this area .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the observed IC50 values:
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 226 |
HepG2 | 242.52 |
These results suggest that the compound could be developed into a therapeutic agent for cancer treatment .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of methanolic extracts containing this compound against multiple bacterial strains. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .
- Cytotoxicity Against Cancer Cells : In vitro studies involving human cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner. This suggests its potential as an anticancer agent through mechanisms that warrant further exploration .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-6-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5,10H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJJSKTZKULLGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593071 | |
Record name | (2,3-Dihydro-1-benzofuran-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083168-69-7 | |
Record name | (2,3-Dihydro-1-benzofuran-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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